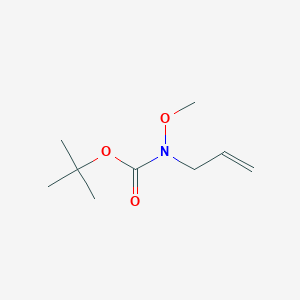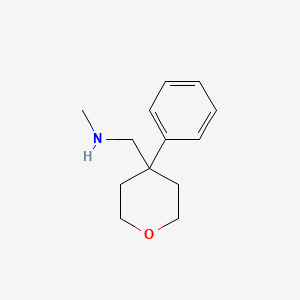
N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine consists of a tetrahydropyran ring attached to a phenyl group and a methylamine group. The compound has a molecular formula of C13H19NO .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Clinical Implications of Adrenergic Stimulation
N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine, as a compound with adrenergic activity, has clinical implications similar to those of phenylephrine, a direct-acting α1 adrenergic receptor agonist. Research indicates that such compounds, due to their adrenergic activity, are considered in the treatment of conditions like hypotension, aortic stenosis, and Tetralogy of Fallot. They may offer advantages in certain clinical settings due to their regional effects, such as improved fetal oxygen supply during cesarean delivery. However, their global effects, like decreased cardiac output, need careful consideration (Thiele, Nemergut, & Lynch, 2011).
Understanding 'Legal Highs'
While not directly linked to this compound, research into 'legal highs' – psychoactive substances sold legally – offers insights into the challenges faced by toxicologists and healthcare professionals in understanding and managing the effects of novel psychoactive substances. These substances often present a lack of primary literature on their chemistry, pharmacology, and toxicology, making the evaluation of their harm difficult. The study emphasizes the need for improved education on the harms associated with such substances (Gibbons, 2012).
Insights from Newborn Screening
Newborn screening research, while not directly related to this compound, offers insights into the potential implications of metabolic disorders on newborn health. The research underscores the importance of early detection and intervention for certain conditions, highlighting the effectiveness of treatments like diet modification, betaine, and pyridoxine for specific metabolic disorders. This indicates the broader relevance of early screening and intervention in managing health conditions (Huemer et al., 2015).
Diagnostic Potential of Volatile Metabolites
Research into the volatile metabolites produced by pathogens underscores the potential of using such metabolites as biological markers for the presence of pathogens, offering non-invasive diagnostic options. This approach could be particularly relevant in critically ill patients, indicating the potential for compounds with specific metabolic profiles to aid in the diagnostic process (Bos, Sterk, & Schultz, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-(4-phenyloxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14-11-13(7-9-15-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCOJCIAAGLEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


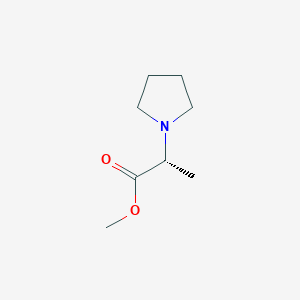
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)

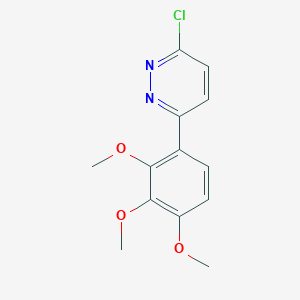
![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)
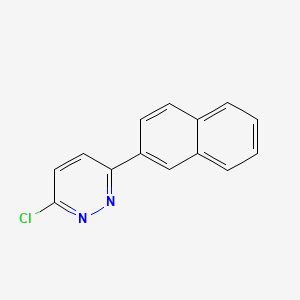
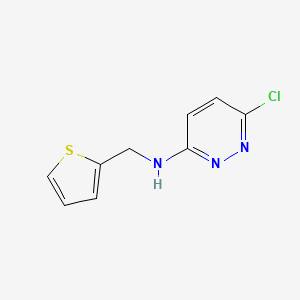
![[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1415288.png)
![7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1415289.png)

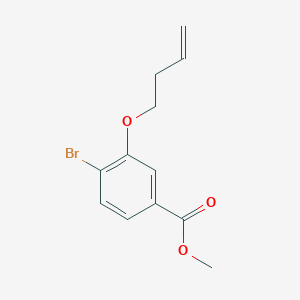
![[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1415296.png)
